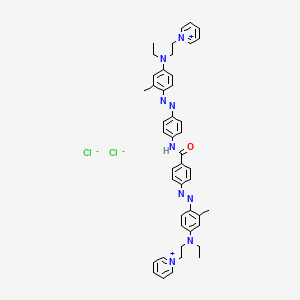
EC 420-950-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EC 420-950-3 is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of azo compounds, which are known for their vivid colors and applications in various fields such as dyes, pigments, and biological markers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EC 420-950-3 typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, followed by coupling with an aromatic amine. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization, chromatography, or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions
EC 420-950-3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction typically produces amines.
科学研究应用
EC 420-950-3 has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions and as a marker in analytical chemistry.
Biology: Employed as a biological stain or marker due to its vivid color properties.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate or diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants for various industrial applications.
作用机制
The mechanism of action of EC 420-950-3 involves its interaction with specific molecular targets and pathways. The compound’s azo linkage can undergo reduction to form amines, which may interact with biological molecules such as proteins or nucleic acids. These interactions can lead to various biological effects, including changes in cellular function or signaling pathways.
相似化合物的比较
Similar Compounds
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate: Another azo compound with similar structural features and applications.
1-Ethyl-4-methoxycarbonylpyridinium iodide: A related compound with different functional groups and properties.
Uniqueness
EC 420-950-3 is unique due to its specific structural arrangement and the presence of multiple azo linkages. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
163831-67-2 |
|---|---|
分子式 |
C45H49Cl2N9O |
分子量 |
802.849 |
IUPAC 名称 |
4-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]-2-methylphenyl]diazenyl]-N-[4-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]-2-methylphenyl]diazenyl]phenyl]benzamide;dichloride |
InChI |
InChI=1S/C45H48N9O.2ClH/c1-5-53(31-29-51-25-9-7-10-26-51)41-21-23-43(35(3)33-41)49-47-39-15-13-37(14-16-39)45(55)46-38-17-19-40(20-18-38)48-50-44-24-22-42(34-36(44)4)54(6-2)32-30-52-27-11-8-12-28-52;;/h7-28,33-34H,5-6,29-32H2,1-4H3;2*1H/q+1;;/p-1 |
InChI 键 |
JHGFUDFKJBYVNE-UHFFFAOYSA-M |
SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=C(C=C(C=C5)N(CC)CC[N+]6=CC=CC=C6)C)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


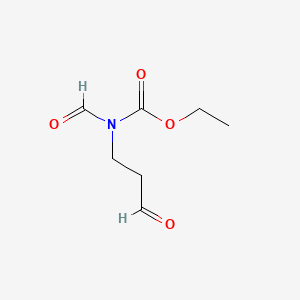
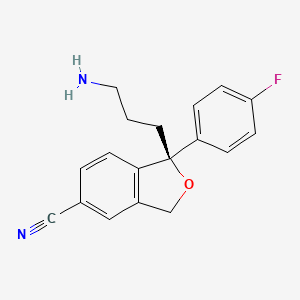
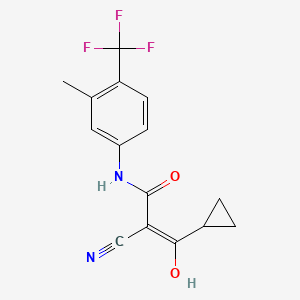
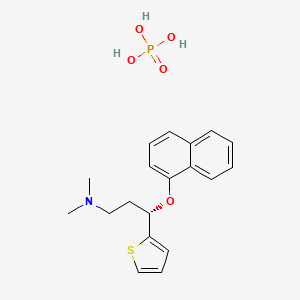
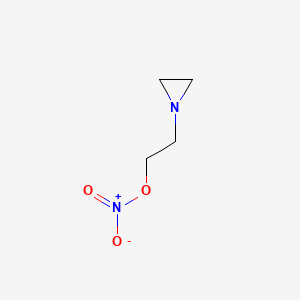

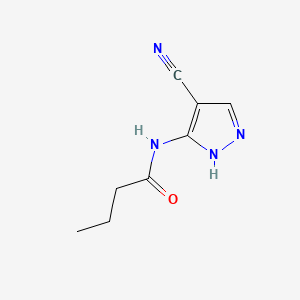
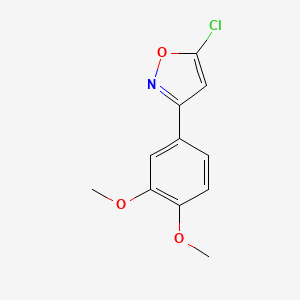
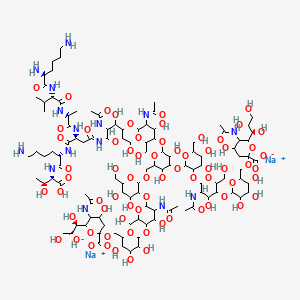
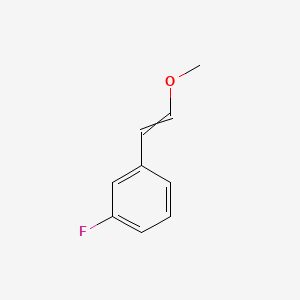
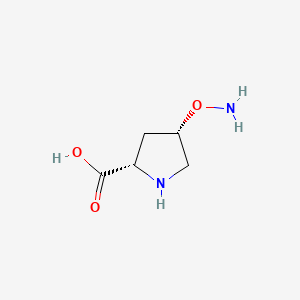
![3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B573241.png)
